N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide is a chemical compound with the molecular formula C13H10ClNO3 It is characterized by the presence of a chloro group and two hydroxy groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide typically involves the reaction of 3-chloro-2-hydroxyaniline with 2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction conditions usually include stirring at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydroxy group.
Substitution: The chloro group can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with active sites of enzymes or receptors, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-hydroxyphenyl)-acetamide: Similar structure but with different substitution pattern.
3-Chloro-2-hydroxyphenylboronic acid: Contains a boronic acid group instead of a benzamide group
Uniqueness
N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
60405-59-6 |
---|---|
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
N-(3-chloro-2-hydroxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H10ClNO3/c14-9-5-3-6-10(12(9)17)15-13(18)8-4-1-2-7-11(8)16/h1-7,16-17H,(H,15,18) |
InChI Key |
DXLBSDKMRHFNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.